6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine
Overview
Description
6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine is a useful research compound. Its molecular formula is C7H10N2S and its molecular weight is 154.24 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the molecular chaperone Hsp90, which is essential for the stability and function of many oncogenic proteins. This compound exhibits a remarkable binding affinity to the N-terminus of Hsp90, inhibiting its chaperone function and leading to the degradation of client proteins such as EGFR, Her2, Met, c-Raf, and Akt . This interaction highlights the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. For instance, in non-small cell lung cancer (NSCLC) and breast cancer cell lines, the compound effectively inhibits cell growth and promotes apoptotic cell death by degrading Hsp90 client proteins . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further underscoring its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the N-terminus of Hsp90, inhibiting its chaperone function and leading to the degradation of oncogenic client proteins . This inhibition disrupts multiple signaling pathways involved in cancer cell proliferation and survival. Additionally, the compound does not significantly affect the activities of major cytochrome P450 isoforms, suggesting minimal clinical interactions with other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and exhibits consistent activity in in vitro and in vivo studies. Long-term exposure to the compound in cancer cell lines results in sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, potential adverse effects such as hepatotoxicity and nephrotoxicity may occur. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily through cytochrome P450-mediated metabolism . The compound is rapidly metabolized to its active form, which exerts its therapeutic effects. Understanding the metabolic pathways of this compound is essential for optimizing its pharmacokinetic properties and minimizing potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is efficiently transported across cell membranes and distributed to various tissues, including tumors . It interacts with specific transporters and binding proteins that facilitate its cellular uptake and accumulation. These interactions are crucial for achieving therapeutic concentrations of the compound at the target site.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with Hsp90 and other target proteins . This localization is essential for its inhibitory effects on Hsp90 chaperone function and subsequent degradation of client proteins. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-9-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUQGAZZAJOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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